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Application Notes
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying

novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments,"

to probe the binding sites of biological targets. These fragments, typically with molecular

weights under 300 Da, often exhibit weak binding affinities but do so with high ligand efficiency.

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known

for its presence in numerous approved drugs and its ability to interact with a variety of protein

targets, particularly kinases.[1][2]

4-Bromoquinolin-7-ol is a halogenated quinoline derivative that presents several features

making it an attractive candidate for inclusion in fragment libraries. Its physicochemical

properties align well with the "Rule of Three," a common guideline for fragment design. The

quinolinol core can act as a versatile scaffold, participating in hydrogen bonding interactions,

while the bromine atom at the 7-position serves as a valuable synthetic handle for subsequent

fragment evolution. This allows for the exploration of structure-activity relationships (SAR)

through techniques like palladium-catalyzed cross-coupling reactions to introduce diverse

substituents.[3]

While direct published evidence of 4-Bromoquinolin-7-ol in FBDD campaigns is limited, its

structural motifs are present in known kinase inhibitors. The quinoline ring system is known to

bind to the ATP-binding site of many kinases, making this fragment a promising starting point
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for developing inhibitors against this important class of enzymes.[1][4] A typical FBDD workflow

would involve screening 4-Bromoquinolin-7-ol against a panel of kinases or other targets

using biophysical techniques to identify weak but specific binding events. Confirmed hits would

then be structurally characterized, for instance by X-ray crystallography, to guide the synthetic

elaboration of the fragment into a more potent lead compound. This could involve "fragment

growing" from the bromine position to access nearby pockets within the target's binding site.

Data Presentation
Physicochemical Properties of 4-Bromoquinolin-7-ol

Property Value Reference

Molecular Formula C₉H₆BrNO [5]

Molecular Weight 224.05 g/mol [5]

IUPAC Name 7-bromo-1H-quinolin-4-one [5]

Topological Polar Surface Area 29.1 Å² [5]

Complexity 227 [5]

Note: As of the latest search, specific binding data (e.g., Kd, IC50) for 4-Bromoquinolin-7-ol
from a fragment screening campaign is not publicly available. The table above provides its

fundamental physicochemical properties, which are crucial for its evaluation as a potential

fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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